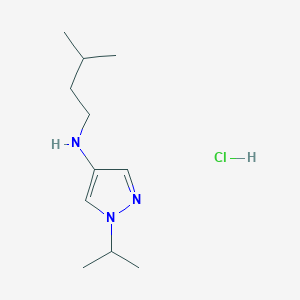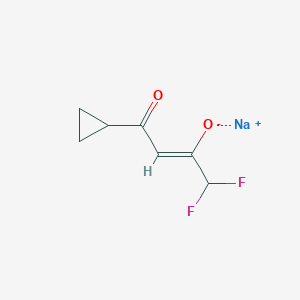![molecular formula C17H23BrN4O2 B12223663 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one](/img/structure/B12223663.png)
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is a complex organic compound that features a unique combination of pyrimidine, piperidine, and pyrrolidinone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-bromopyrimidine with a suitable piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopropylpyrrolidinone to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Shares the bromopyridine and piperidine moieties but lacks the cyclopropylpyrrolidinone group.
3-[(5-Bromopyrimidin-2-yl)oxy]aniline: Contains the bromopyrimidine and aniline groups but differs in the piperidine and pyrrolidinone components.
Uniqueness
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H23BrN4O2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C17H23BrN4O2/c18-13-8-19-17(20-9-13)24-11-12-2-1-6-21(10-12)15-5-7-22(16(15)23)14-3-4-14/h8-9,12,14-15H,1-7,10-11H2 |
InChI Key |
RWKKRRNJEJDQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCN(C2=O)C3CC3)COC4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223591.png)
![6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12223596.png)
![[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B12223601.png)
![5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B12223605.png)
![2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12223607.png)
![(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide](/img/structure/B12223611.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223623.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223630.png)
![1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12223640.png)
![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12223648.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12223649.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223662.png)
